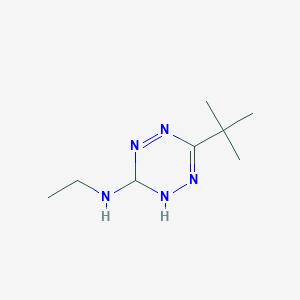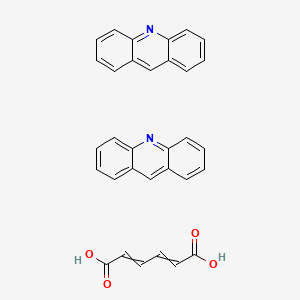
Acridine;hexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine;hexa-2,4-dienedioic acid is a compound that combines the structural features of acridine and hexa-2,4-dienedioic acid. Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while hexa-2,4-dienedioic acid is a diene with conjugated double bonds. The combination of these two structures results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridine;hexa-2,4-dienedioic acid typically involves the combination of acridine derivatives with hexa-2,4-dienedioic acid through various organic reactions. One common method is the Heck-decarboxylate coupling, which utilizes dienedioic acid as a diene building block . This method is favored for its broad substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, optimized for high yield and purity. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or the acridine ring.
Substitution: Substitution reactions can occur on the acridine ring or the diene moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine-1,8-dione derivatives, while substitution reactions can produce a wide range of acridine-based compounds .
Aplicaciones Científicas De Investigación
Acridine;hexa-2,4-dienedioic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-related enzymes, such as topoisomerases, leading to potential anticancer effects . Additionally, the compound’s ability to interact with proteins and other biomolecules contributes to its diverse biological activities .
Comparación Con Compuestos Similares
Acridine;hexa-2,4-dienedioic acid can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar biological activities, including DNA intercalation and enzyme inhibition.
Hexa-2,4-dienedioic acid derivatives: These compounds share the diene structure and are used as building blocks in organic synthesis.
The uniqueness of this compound lies in its combination of the acridine and diene structures, which imparts unique chemical and biological properties not found in the individual components .
Similar Compounds
- Acridine-1,8-dione
- Acridine-4-carboxamide
- Hexa-2,4-dienoic acid derivatives
Propiedades
Número CAS |
827348-11-8 |
|---|---|
Fórmula molecular |
C32H24N2O4 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
acridine;hexa-2,4-dienedioic acid |
InChI |
InChI=1S/2C13H9N.C6H6O4/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h2*1-9H;1-4H,(H,7,8)(H,9,10) |
Clave InChI |
RPWCMLXEHRTXGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


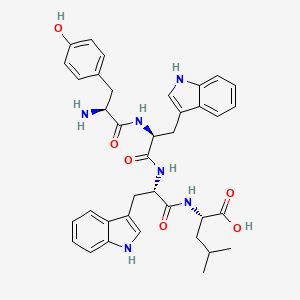

![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
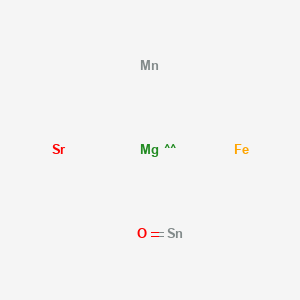
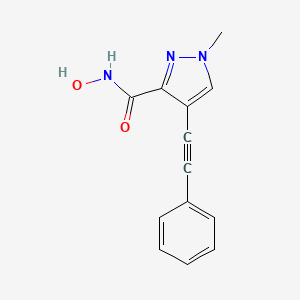
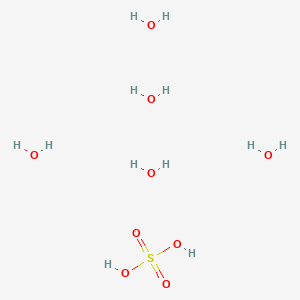
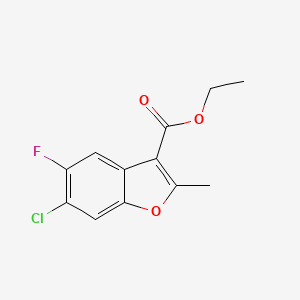
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
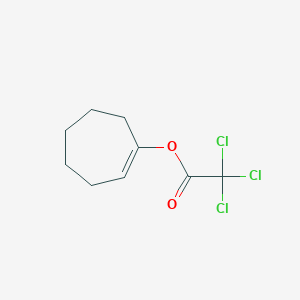

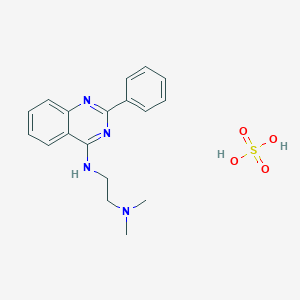
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
